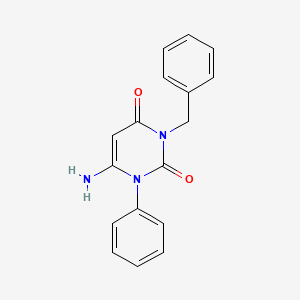
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyldimethylsilyloxy group at the 5-position and a hydroxyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine ring.
Aplicaciones Científicas De Investigación
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds, further stabilizing the interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-5-hydroxypiperidin-3-ol: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
(3R,5R)-5-(trimethylsilyloxy)piperidin-3-ol: Similar structure but with a smaller silyl group, affecting its reactivity and binding properties.
Uniqueness
The presence of the tert-butyldimethylsilyloxy group in (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol makes it unique compared to other similar compounds. This group provides increased steric bulk, which can enhance the compound’s stability and selectivity in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H25NO2Si |
|---|---|
Peso molecular |
231.41 g/mol |
Nombre IUPAC |
(3R,5R)-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-6-9(13)7-12-8-10/h9-10,12-13H,6-8H2,1-5H3/t9-,10-/m1/s1 |
Clave InChI |
VOCHBRBZIVMCNX-NXEZZACHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](CNC1)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(CNC1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine](/img/structure/B8738829.png)




